molecular formula C10H8BrNO3 B1434317 methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638768-53-2

methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No. B1434317
M. Wt: 270.08 g/mol
InChI Key: ZGDVQAMHHCQICY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound with the molecular weight of 270.08 . It is also known by its IUPAC name, methyl 4-bromo-2-hydroxy-1H-indole-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO3/c1-15-10(14)5-2-7(11)6-4-9(13)12-8(6)3-5/h2-4,12-13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

  • Pharmaceuticals

    • Indole derivatives have been found in many important synthetic drug molecules . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers to synthesize a variety of indole derivatives .
  • Chemical Synthesis

    • Indole derivatives are used as reactants for the preparation of other complex molecules. For example, they can be used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
  • Biochemistry

    • Indoles are found in proteins in the form of amino acids, such as tryptophan . They play a main role in cell biology .
  • Plant Biology

    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Neuroscience

    • Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), a potent psychedelic drug .
  • Toxicology

    • Indole is also present in several toxic plants such as strychnine .
  • Pharmaceuticals

    • Indole derivatives have been found in many important synthetic drug molecules . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers to synthesize a variety of indole derivatives .
  • Chemical Synthesis

    • Indole derivatives are used as reactants for the preparation of other complex molecules. For example, they can be used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
  • Biochemistry

    • Indoles are found in proteins in the form of amino acids, such as tryptophan . They play a main role in cell biology .
  • Plant Biology

    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Neuroscience

    • Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), a potent psychedelic drug .
  • Toxicology

    • Indole is also present in several toxic plants such as strychnine .

properties

IUPAC Name

methyl 4-bromo-2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)5-2-7(11)6-4-9(13)12-8(6)3-5/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVQAMHHCQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157353
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

CAS RN

1638768-53-2
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638768-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 4-bromo-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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